Methoxydi(tert-butyl)silane
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Overview
Description
Methoxydi(tert-butyl)silane, also known as bis(1,1-dimethylethyl)methoxysilane, is an organosilicon compound with the molecular formula C₉H₂₂OSi. It is a colorless liquid that is used in various chemical processes and applications due to its unique properties. The compound is characterized by the presence of a methoxy group and two tert-butyl groups attached to a silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxydi(tert-butyl)silane can be synthesized through the reaction of tert-butyl chloride with methoxysilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane.
Industrial Production Methods: In industrial settings, this compound is produced using fluidized bed reactors where elementary silicon reacts with chloroalkanes in the presence of a copper catalyst. This method ensures high yields and purity of the desired silane .
Chemical Reactions Analysis
Types of Reactions: Methoxydi(tert-butyl)silane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Conversion to silanols or siloxanes.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
Hydrosilylation: Catalyzed by transition metals such as platinum or rhodium.
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or ozone.
Substitution: Utilizes nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed:
Hydrosilylation: Produces organosilanes with various functional groups.
Oxidation: Yields silanols or siloxanes.
Substitution: Results in the formation of new organosilicon compounds with different functional groups.
Scientific Research Applications
Methoxydi(tert-butyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of methoxydi(tert-butyl)silane involves the formation of silicon-oxygen bonds through hydrolysis and condensation reactions. The methoxy group is hydrolyzed to form a silanol intermediate, which can further condense to form siloxane bonds. These reactions are catalyzed by acids or bases and are influenced by the steric and electronic properties of the tert-butyl groups .
Comparison with Similar Compounds
Trimethoxysilane: Contains three methoxy groups attached to silicon.
Triethoxysilane: Contains three ethoxy groups attached to silicon.
Dimethoxydimethylsilane: Contains two methoxy groups and two methyl groups attached to silicon.
Comparison: Methoxydi(tert-butyl)silane is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it distinct from other silanes like trimethoxysilane and triethoxysilane, which have smaller alkoxy groups and different reactivity profiles .
Properties
Molecular Formula |
C9H21OSi |
---|---|
Molecular Weight |
173.35 g/mol |
InChI |
InChI=1S/C9H21OSi/c1-8(2,3)11(10-7)9(4,5)6/h1-7H3 |
InChI Key |
JBUAPGJVTKQOSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)OC |
Origin of Product |
United States |
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